molecular formula C18H21IN2O3S B4746141 N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4746141
M. Wt: 472.3 g/mol
InChI Key: DNUJFJPALPUKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide, also known as MIGB, is a radiopharmaceutical compound that has been used for diagnostic imaging and treatment of neuroendocrine tumors. It is a derivative of meta-iodobenzylguanidine (MIBG), which is a norepinephrine analog that is taken up by sympathetic nerve terminals. MIGB has been shown to have improved pharmacokinetics and higher tumor uptake compared to MIBG.

Mechanism of Action

N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide is taken up by sympathetic nerve terminals via the norepinephrine transporter. Once inside the cell, it is stored in vesicles and released along with norepinephrine in response to neural stimulation. The radiolabeled this compound can then be detected using imaging techniques, allowing for the visualization of neuroendocrine tumors.
Biochemical and Physiological Effects:
This compound has been shown to have high tumor uptake and low uptake in normal tissues, making it a useful diagnostic and therapeutic agent for neuroendocrine tumors. It has also been shown to have low toxicity and few side effects.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for neuroendocrine tumors, allowing for targeted imaging and therapy. However, this compound has a relatively short half-life, which limits its use in longitudinal studies.

Future Directions

For N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide research include the development of new radiolabeled derivatives with improved pharmacokinetics and tumor uptake, as well as the investigation of its use in combination with other therapies for neuroendocrine tumors. Additionally, the use of this compound in other applications, such as imaging of cardiac sympathetic innervation, may also be explored.

Scientific Research Applications

N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has been used in the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma. It is taken up by sympathetic nerve terminals and can be detected using imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET). This compound has also been used in targeted radionuclide therapy, where it is labeled with a radioactive isotope such as iodine-131 or lutetium-177 and used to deliver radiation directly to tumor cells.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)20-17(22)11-21(25(4,23)24)16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUJFJPALPUKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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